2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid
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Overview
Description
2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with benzyl, cyano, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid typically involves multiple steps, starting with the preparation of the pyridine ring The benzyl, cyano, and trifluoromethyl groups are introduced through various substitution reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines or alcohols.
Scientific Research Applications
2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]propionic acid
- 2-[[2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]butanoic acid
Uniqueness
What sets 2-(2-{[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity.
Properties
IUPAC Name |
2-[[2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-7-12(6-11-4-2-1-3-5-11)24-17(13(14)8-22)28-10-15(25)23-9-16(26)27/h1-5,7H,6,9-10H2,(H,23,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNODSFFBHQOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=N2)SCC(=O)NCC(=O)O)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>61.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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